molecular formula C12H10BrNO4S B2648500 methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate CAS No. 882747-46-8

methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2648500
CAS No.: 882747-46-8
M. Wt: 344.18
InChI Key: FTEKRUXLRHKSIK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Sulfonylation: The addition of a phenylsulfonyl group to the nitrogen atom of the pyrrole ring.

    Esterification: The formation of the carboxylate ester group.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may play a role in binding to target proteins, while the bromine atom and carboxylate ester group may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 4-fluoro-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 4-iodo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness

Methyl 4-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

methyl 1-(benzenesulfonyl)-4-bromopyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO4S/c1-18-12(15)11-7-9(13)8-14(11)19(16,17)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEKRUXLRHKSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1S(=O)(=O)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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